molecular formula C11H15Cl2O2PS3 B1204249 Phenkapton CAS No. 2275-14-1

Phenkapton

Cat. No. B1204249
CAS RN: 2275-14-1
M. Wt: 377.3 g/mol
InChI Key: GGNLTHFTYNDYNK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Phenkapton involves chemical processes that yield a compound with distinct physical and chemical properties. Stammbach et al. (1963) outlined the production and physico-chemical characteristics of Phenkapton, including its impurities detectable via thin-layer chromatography and quantification through developed analytical methods (Stammbach, K., Delley, R., Suter, R., & Székely, G., 1963).

Molecular Structure Analysis

Investigations into Phenkapton's molecular structure reveal insights into its complex formation and bonding. For example, the study of molecular aggregation and mechanical properties of Kapton H, a related compound, by Kochi et al. (1984) provides analogous insights into Phenkapton's structural attributes through small-angle X-ray scattering (SAXS) analysis, suggesting a two-phase structure within its molecular composition (Kochi, M., Hiromichi, S., & Kambe, H., 1984).

Chemical Reactions and Properties

Phenkapton's chemical reactions and properties have been elaborated through its interactions and synthesis processes. Zhou et al. (1999) explored the synthesis and third-order optical nonlinearities of novel charge-transfer complexes involving Phenkapton, demonstrating its potential in nonlinear optical applications and its qualitative structure/NLO property correlation (Zhou, Y., Wang, E., Peng, J., Liu, J., Hu, C.-W., Huang, R.-D., & You, X., 1999).

Physical Properties Analysis

The physical properties of Phenkapton, including its solubility, melting point, and thermal stability, have been studied. The synthesis and properties of related compounds, such as polyimides based on Kapton backbone structures, offer comparative insights into Phenkapton’s physical attributes, highlighting its high solubility and low minimum melt viscosity, which suggest excellent processability for high heat resistance applications (Miyauchi, M., Ishida, Y., Ogasawara, T., & Yokota, R., 2012).

Chemical Properties Analysis

The chemical properties of Phenkapton, such as reactivity and stability, have been detailed through its synthesis and interaction with various chemical agents. Studies on related complexes, like the Eu2(NAP)6(PHEN)2 complex, showcase the luminescence properties of Phenkapton derivatives, indicating its capability for strong green emission, which is a significant chemical property (Yang, S., Yang, H., Yu, X.-b., & Wang, Z.-m., 2003).

Scientific Research Applications

  • Analysis of Phenkapton's Properties : Stammbach et al. (1963) described the synthesis and physico-chemical properties of Phenkapton, along with methods for detecting impurities in the technical product using thin-layer chromatography. They developed a selective analytical method for estimating pure Phenkapton in the technical active substance and described methods for estimating its content in finished products and biological materials (Stammbach, Delley, Suter, & Székely, 1963).

  • Resistance to Phenkapton in Citrus Red Mite : Research by Tanaka and Inoue (2009) investigated the relationship between the resistance level to Phenkapton and the character of E1 esterase in the citrus red mite, Panonychus citri. They found that the activity of E1 esterase was closely correlated with the resistance level to Phenkapton (Tanaka & Inoue, 2009).

  • Genetics of Resistance to Phenkapton in Citrus Red Mite : Another study by Tanaka, Inoue, and Kita (2009) analyzed the genetic makeup of Phenkapton-resistance in citrus red mites, suggesting the involvement of a major gene in conferring resistance (Tanaka, Inoue, & Kita, 2009).

  • Toxicity of Organophosphorus Insecticides Including Phenkapton : Edson and Noakes (1960) conducted studies on the oral, dermal, and dietary toxicity of six organophosphate insecticides in rats, comparing Phenkapton with other insecticides. They found that Phenkapton had relatively high acute oral LD50 values, indicating a lower acute toxicity compared to some other organophosphates (Edson & Noakes, 1960).

  • Phenkapton's Role in Alkaptonuria Research : Alkaptonuria, a rare genetic disorder of phenylalanine and tyrosine metabolism, involves the accumulation of homogentisic acid and its oxide. Phenkapton, a polymer of homogentisic acid, impregnates certain tissues like cartilage. Research efforts are ongoing to find effective treatments for this condition (Červeňanský, Sitáj, & Urbanek, 1959).

  • Phenkapton in Metabolic Disorder Research : Woolf (1963) discussed the role of Phenkapton in the study of inborn defects in the metabolism of phenylalanine and tyrosine, particularly in the context of disorders like alkaptonuria (Woolf, 1963).

Safety And Hazards

Phenkapton is classified as an organophosphate, which are known to be toxic by inhalation, in contact with skin, and if swallowed . It is also very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment .

properties

IUPAC Name

(2,5-dichlorophenyl)sulfanylmethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2O2PS3/c1-3-14-16(17,15-4-2)19-8-18-11-7-9(12)5-6-10(11)13/h5-7H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNLTHFTYNDYNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)SCSC1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2O2PS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3042269
Record name Phenkapton
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenkapton

CAS RN

2275-14-1
Record name Phenkapton
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2275-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenkapton [ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenkapton
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenkapton
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.176
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Record name PHENKAPTON
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
412
Citations
M OSAKABE - … ) to acaricides, especially phenkapton, Estox [O, O …, 1974 - jircas.go.jp
… of Phenkapton, Estox and Kelthane reduced remarkably since 1961, late autumn in 1964 and 1965-66 respectively. Especially, the resistant mites to Phenkapton … mites to Phenkapton, …
Number of citations: 1 www.jircas.go.jp
M OSAKABE - Chagyo Kenkyu Hokoku (Tea Research Journal), 1967 - jstage.jst.go.jp
… to Phenkapton since 1961•`62 … The first type is susceptible to Phenkapton, Estox, and Kelthane, the second type is resistant to Phenkapton and Estox, while susceptible to …
Number of citations: 0 www.jstage.jst.go.jp
M Tanaka - Bull. Hortic. Res. Stn. Jpn. Ser., 1972 - cir.nii.ac.jp
… Genetical proof on an estimating method of phenkapton-resistance by E1 esterase band in the citrus red mite | CiNii Research … Genetical proof on an estimating method of …
Number of citations: 6 cir.nii.ac.jp
M OSAKABE - Chagyo Kenkyu Hokoku (Tea Research Journal), 1969 - jstage.jst.go.jp
… The author reported in the previous paper (1968) that the resistant mites to Phenkapton and Estox (O, O-dimethyl s-(1-methyl-2-ethylsulfinyl)-ethyl … This paper showed the toxic …
Number of citations: 0 www.jstage.jst.go.jp
M Osakabe - Jpn J Appl Entomol Zool, 1968
Number of citations: 6
K Stammbach - Insecticides, 1964 - Elsevier
Number of citations: 1
DS Lee, ES LeeûįûįÍé
Number of citations: 0
K Inoue - Kurume Hort Res Sta Bull Ser D, 1972
Number of citations: 3
M Tanaka, K Inoue, K Kita - Kyushu Assoc Plant Protect Proc, 1969
Number of citations: 2
I GENERAL, CSOFA STANDARD - Analytical Methods for …, 1963 - Academic Press
Number of citations: 0

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